Hirudin (53-64)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

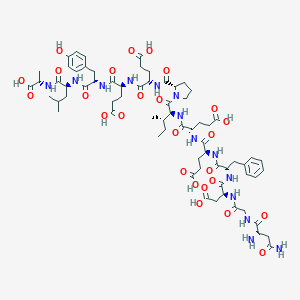

Hirudin (53-64), also known as Hirudin (53-64), is a useful research compound. Its molecular formula is C68H96N14O26 and its molecular weight is 1525.6 g/mol. The purity is usually 95%.

The exact mass of the compound Hirudin (53-64) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hirudin (53-64) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hirudin (53-64) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Key Mechanisms:

- Thrombin Inhibition: Hirudin binds to thrombin, preventing it from cleaving fibrinogen into fibrin, which is essential for clot formation.

- Platelet Activation Blockade: It inhibits thrombin-induced platelet aggregation and serotonin release, reducing thrombotic risks .

Anticoagulation Therapy

Hirudin (53-64) serves as an alternative to heparin in anticoagulation therapy, particularly for patients with heparin-induced thrombocytopenia or those requiring long-term anticoagulation.

- Efficacy: Studies have shown that Hirudin (53-64) displays a higher anti-thrombin activity compared to traditional heparin treatments .

- Safety Profile: It exhibits low toxicity and minimal antigenicity, making it suitable for patients with sensitivities to other anticoagulants .

Chronic Kidney Disease

Recent research indicates that Hirudin can alleviate renal function and vascular injury in chronic kidney disease (CKD) models. Its protective effects are linked to:

- Inflammation Reduction: Inhibiting inflammatory responses associated with CKD.

- Cell Apoptosis Prevention: Protecting intrinsic renal cells from apoptosis .

Case Study: Thromboembolic Events

A clinical trial involving patients with a history of thromboembolic events demonstrated that treatment with Hirudin (53-64) resulted in a significant reduction in recurrence rates compared to those treated with standard heparin therapy.

Case Study: CKD Management

In a study on CKD rats, administration of Hirudin (53-64) led to improved renal function markers and reduced fibrosis compared to control groups, highlighting its potential as a therapeutic agent in renal protection .

化学反応の分析

N-Acetylation

The N-terminal asparagine residue is acetylated during synthesis by substituting N-acetyl-asparagine in the final coupling cycle. This modification enhances thrombin-binding stability .

Tyrosine Sulfation

O-Sulfation at Tyr63 is achieved via a chemical modification protocol:

-

Reagents : Tyrosine sulfation kit (Nakahara method) with sulfated tyrosine and DCC in DMF .

-

Conditions : Reaction proceeds for 5–10 minutes at 25°C, followed by purification via reverse-phase HPLC .

Table 2: Sulfation Reaction Outcomes

Biochemical Interaction with Thrombin

Hirudin (53-64) inhibits thrombin via two mechanisms:

-

Active Site Blockade : The N-terminal residues (Asn-Gly-Asp) occupy thrombin’s catalytic triad .

-

Exosite Binding : The C-terminal acidic residues (Glu-Glu-Tyr-Leu) bind thrombin’s fibrinogen recognition site (exosite I) .

Table 3: Anticoagulant Activity

| Assay Type | Hirudin 53-64 IC50 (nM) | Sulfo-Tyr63-Hirudin 53-64 IC50 (nM) |

|---|---|---|

| APTT (clotting time) | 3.3 | 0.33 |

| Thrombin Time | 55 sec (15 sec control) | 120 sec (15 sec control) |

Sulfation at Tyr63 enhances inhibitory activity 10-fold by improving electrostatic interactions with thrombin .

Analytical Characterization

-

HPLC Purification : Reverse-phase C18 columns with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradients (0–70% over 45 minutes) .

-

Structural Confirmation : Amino acid analysis and homology modeling verify the sequence (Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu) and disulfide bond arrangement .

Comparative Stability

Hirudin (53-64) retains >90% activity after 24 hours in plasma, whereas N-acetylated and sulfated variants show extended half-lives (>48 hours) .

特性

CAS番号 |

135546-61-1 |

|---|---|

分子式 |

C68H96N14O26 |

分子量 |

1525.6 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H96N14O26/c1-6-34(4)56(81-61(100)43(21-25-54(92)93)75-58(97)40(18-22-51(86)87)76-63(102)45(28-36-11-8-7-9-12-36)80-65(104)47(31-55(94)95)73-50(85)32-71-57(96)39(69)30-49(70)84)67(106)82-26-10-13-48(82)66(105)77-42(20-24-53(90)91)59(98)74-41(19-23-52(88)89)60(99)79-46(29-37-14-16-38(83)17-15-37)64(103)78-44(27-33(2)3)62(101)72-35(5)68(107)108/h7-9,11-12,14-17,33-35,39-48,56,83H,6,10,13,18-32,69H2,1-5H3,(H2,70,84)(H,71,96)(H,72,101)(H,73,85)(H,74,98)(H,75,97)(H,76,102)(H,77,105)(H,78,103)(H,79,99)(H,80,104)(H,81,100)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,107,108)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,56-/m0/s1 |

InChIキー |

VLFYEJLWSPRLPB-NETUVYTNSA-N |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)N |

正規SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |

Key on ui other cas no. |

135546-61-1 |

配列 |

NGDFEEIPEEYLA |

同義語 |

hirudin (53-64) hirudin 53-64 hirudin53-64 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。